Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

Physical Chemistry Purification Formulation

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate (CAS 1017782-63-6) is a multifunctional benzothiophene building block featuring a strategically critical 6-bromo substituent. Unlike its non-halogenated analog (CAS 35212-85-2), the 6-bromo group serves as a reliable handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling rapid SAR exploration at the 6-position of the benzothiophene core. The 3-amino group provides an orthogonal vector for amide bond formation or reductive amination, allowing parallel synthesis of focused kinase inhibitor libraries. Substituting with the non-brominated analog disables essential cross-coupling routes, resulting in dead-end intermediates. Choose the 6-bromo derivative for maximum synthetic versatility and avoid costly re-evaluation of synthetic strategy.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 1017782-63-6
Cat. No. B1390857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
CAS1017782-63-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N
InChIInChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
InChIKeyPZARJZCGTKHODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate (CAS 1017782-63-6): Core Properties and Identity


Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate (CAS 1017782-63-6) is a multifunctional benzothiophene derivative with a molecular formula of C10H8BrNO2S and a molecular mass of 286.14 g/mol [1]. It features a 3-amino group, a 6-bromo substituent, and a 2-carboxylate methyl ester on the benzothiophene core, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Why Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate Cannot Be Replaced by Non‑Halogenated Analogs


This compound's unique value proposition for scientific procurement lies in its specific 6-bromo substituent. Closely related analogs lacking this bromine atom, such as Methyl 3-amino-1-benzothiophene-2-carboxylate (CAS 35212-85-2), are functionally distinct and cannot serve as interchangeable building blocks. The presence of the 6-bromo group fundamentally alters the compound's physical properties and enables critical downstream chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Substituting the brominated compound with a non-halogenated version would completely disable these essential synthetic routes, resulting in a dead-end intermediate and necessitating a costly and time-consuming re-evaluation of the synthetic strategy .

Quantitative Differentiation of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate vs. Closest Analogs


Increased Melting Point Compared to Non‑Brominated Analog

The 6-bromo substituent significantly increases the compound's melting point, providing a direct, measurable property that differentiates it from its non-brominated counterpart. This difference can influence purification protocols and handling during synthesis. The target compound has a melting point of 126-128 °C , whereas the non-brominated analog, Methyl 3-amino-1-benzothiophene-2-carboxylate (CAS 35212-85-2), melts at 107-108 °C .

Physical Chemistry Purification Formulation

Enhanced Lipophilicity (logP) Due to 6‑Bromo Substitution

The bromine atom at the 6-position substantially increases the compound's lipophilicity, a critical parameter in drug discovery that affects membrane permeability and binding to hydrophobic protein pockets. The target compound has a calculated logP value of 3.0326 . In contrast, the non-brominated analog exhibits a lower logP, with reported values around 2.45 to 2.85 .

ADME Medicinal Chemistry Drug Design

Unique Synthetic Versatility: The 6‑Bromo Group as a Cross‑Coupling Handle

The 6-bromo substituent is not merely a structural feature; it is a strategic functional group that enables a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This is a transformative capability not available to non-halogenated analogs like Methyl 3-amino-1-benzothiophene-2-carboxylate. While specific reaction yields for this exact compound are often proprietary or embedded in complex synthetic schemes, its utility as a versatile handle for diversification is well-established in the broader class of 6-bromobenzothiophenes .

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios for Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate


Diversification via Palladium‑Catalyzed Cross‑Coupling Reactions

This compound is ideally suited as a core building block in medicinal chemistry programs requiring the rapid exploration of structure-activity relationships (SAR) at the 6-position of the benzothiophene ring. Its 6-bromo group acts as a reliable handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the efficient introduction of a diverse array of aryl, heteroaryl, or amino substituents . This is a key differentiator from its non-halogenated analog, which cannot participate in such transformations .

Synthesis of Kinase Inhibitor Libraries

Benzothiophene scaffolds are privileged structures in kinase inhibition . The unique combination of a 3-amino group and a 6-bromo substituent in this compound provides two orthogonal vectors for functionalization. The amino group can be derivatized via amide bond formation or reductive amination, while the bromo group can be used for C-C bond formation, allowing for the parallel synthesis of focused libraries targeting the ATP-binding pocket of various kinases .

Physicochemical Property Optimization

The increased lipophilicity (logP ~3.03) and higher melting point (126-128 °C) compared to the non-brominated analog make this compound a strategic choice when designing analogs with improved membrane permeability or altered solid-state properties. It can serve as a direct comparator in matched molecular pair analysis to quantify the impact of the 6-bromo substituent on key drug-like properties .

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